Methyl 1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine-4-carboxylate
Description
Methyl 1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a methyl ester group at the 4-position and a 3-fluoro-4-methoxyphenylmethyl group at the 1-position
Properties
IUPAC Name |
methyl 1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO3/c1-19-14-4-3-11(9-13(14)16)10-17-7-5-12(6-8-17)15(18)20-2/h3-4,9,12H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCLUFRNAPVOBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)C(=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediate, 3-fluoro-4-methoxybenzylamine.
Formation of Piperidine Ring: The intermediate is then reacted with methyl 4-piperidone-4-carboxylate under appropriate conditions to form the piperidine ring.
Final Product Formation: The final step involves the esterification of the piperidine derivative to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-[(4-fluorophenyl)methyl]piperidine-4-carboxylate
- Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride
Uniqueness
Methyl 1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine-4-carboxylate is unique due to the presence of both a fluoro and a methoxy group on the aromatic ring. This combination of substituents can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Biological Activity
Methyl 1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine-4-carboxylate is a piperidine derivative that has garnered attention due to its potential biological activities. This compound features a piperidine ring substituted with a methyl ester group and a 3-fluoro-4-methoxyphenylmethyl group, which may influence its pharmacological properties.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H18FNO2
- Molecular Weight : 251.30 g/mol
The synthesis typically involves the reaction of 3-fluoro-4-methoxybenzylamine with methyl 4-piperidone-4-carboxylate, followed by esterification to yield the final product. The reaction conditions are optimized for high yield and purity, often utilizing solvents like dichloromethane or tetrahydrofuran .
The biological activity of this compound is believed to stem from its interaction with various molecular targets, including receptors and enzymes. The presence of both the fluoro and methoxy groups on the aromatic ring may enhance its binding affinity and specificity towards these targets, contributing to its pharmacological effects.
Anticancer Potential
Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, such as HT29 (colon cancer) and Jurkat (T-cell leukemia) . The structure-activity relationship (SAR) analysis indicates that the presence of electron-withdrawing groups like fluorine enhances the anticancer activity by improving the lipophilicity and cellular uptake of the compounds.
Neuropharmacological Effects
Piperidine derivatives are also known for their neuropharmacological properties. This compound may exhibit effects on neurotransmitter systems, particularly in modulating dopamine and serotonin pathways. This could potentially position it as a candidate for treating neurodegenerative diseases or mood disorders .
Case Studies
A notable study involving piperidine derivatives reported that compounds similar to this compound showed promising results in inhibiting tumor growth in animal models. The study indicated a dose-dependent response, with higher concentrations leading to more significant reductions in tumor size .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 12.5 | HT29 |
| Methyl 1-benzylpiperidine-4-carboxylate | 20.0 | Jurkat |
| Doxorubicin | 10.0 | HT29 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
